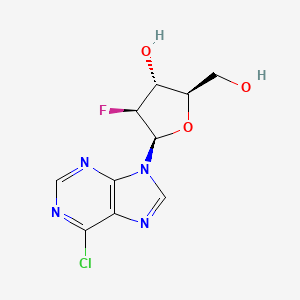

(2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic nucleoside analog It is characterized by the presence of a purine base, specifically a 6-chloropurine, attached to a modified tetrahydrofuran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-chloropurine and a suitably protected tetrahydrofuran derivative.

Glycosylation Reaction: The key step involves the glycosylation of 6-chloropurine with a protected tetrahydrofuran derivative under acidic or basic conditions to form the nucleoside analog.

Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes:

Catalyst Selection: Using catalysts to enhance the glycosylation reaction.

Reaction Optimization: Fine-tuning temperature, solvent, and reaction time.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

Reduction: The chloropurine moiety can be reduced to form a purine derivative.

Substitution: The chlorine atom on the purine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of a purine derivative.

Substitution: Formation of substituted purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Novel Compounds: Used as a building block for the synthesis of other nucleoside analogs.

Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and substitution reactions.

Biology

Antiviral Research: Investigated for its potential to inhibit viral replication by incorporating into viral DNA or RNA.

Enzyme Inhibition: Studied for its ability to inhibit enzymes involved in nucleic acid metabolism.

Medicine

Anticancer Therapy: Explored for its potential to inhibit the proliferation of cancer cells by interfering with DNA synthesis.

Antiviral Drugs: Potential use in the development of drugs against viruses such as HIV and hepatitis.

Industry

Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.

Biotechnology: Employed in the synthesis of modified nucleotides for research and diagnostic purposes.

Mecanismo De Acción

The compound exerts its effects primarily through incorporation into nucleic acids, leading to chain termination or mutations. It targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thus preventing viral replication or cancer cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

Acyclovir: Another nucleoside analog used in antiviral therapy.

Ganciclovir: Similar in structure and used for treating cytomegalovirus infections.

Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.

Uniqueness

Fluorine Substitution: The presence of a fluorine atom in the tetrahydrofuran ring enhances its stability and bioavailability.

Chloropurine Moiety: The 6-chloropurine base provides unique reactivity and potential for further chemical modifications.

This compound’s unique structural features and versatile reactivity make it a valuable tool in scientific research and pharmaceutical development.

Actividad Biológica

The compound (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₁₁ClN₄O₄

- Molecular Weight : 286.67 g/mol

- CAS Number : 5399-87-1

The biological activity of this compound is primarily attributed to its interactions with nucleic acid components and enzymes involved in nucleotide metabolism. Its structural similarity to adenosine and guanosine allows it to act as an inhibitor of various enzymes such as:

- Adenosine Kinase : Inhibiting this enzyme can lead to increased levels of adenosine, which has significant implications in anti-inflammatory and anti-tumor activities.

- Sodium-glucose cotransporter 2 (SGLT2) : The compound has been identified as a potential SGLT2 inhibitor, which can be beneficial in the treatment of type 2 diabetes by promoting glucose excretion in urine .

Antitumor Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it effectively inhibits the proliferation of human leukemia cells through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's ability to modulate adenosine levels suggests potential use in treating inflammatory diseases. Increased adenosine can lead to reduced inflammation and tissue damage .

Antiviral Properties

Preliminary studies suggest that this purine derivative may inhibit viral replication, particularly in RNA viruses. Its mechanism involves interference with viral RNA synthesis .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable distribution profile across tissues. It is primarily metabolized in the liver and exhibits a half-life suitable for therapeutic applications .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2/t4-,5+,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXISARTQIJHHE-GQTRHBFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.